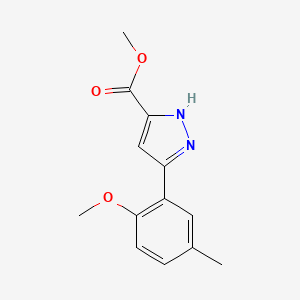

methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-8-4-5-12(17-2)9(6-8)10-7-11(15-14-10)13(16)18-3/h4-7H,1-3H3,(H,14,15) |

InChI Key |

GHKRNUHVFVDXCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Enolate Formation

The foundational approach for synthesizing pyrazole carboxylates involves the cyclocondensation of enolates derived from 2,4-diketocarboxylic esters with N-alkylhydrazinium salts. For methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate, the enolate of ethyl 3-(2-methoxy-5-methylphenyl)-2,4-diketocarboxylate is generated using strong bases like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. Subsequent reaction with methylhydrazinium chloride at 0°C induces cyclization, forming the pyrazole core.

Key Advantages :

-

High regioselectivity due to steric and electronic effects of the 2-methoxy-5-methylphenyl group.

Limitations :

-

Requires anhydrous conditions and cryogenic temperatures.

-

Competing isomer formation (e.g., 1H-pyrazole-3-carboxylate) necessitates chromatographic separation.

Alkylation of Pyrazole Precursors

Direct N-Alkylation

An alternative route involves alkylating pre-formed pyrazole-3-carboxylic esters. For instance, ethyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate is treated with dimethyl sulfate in the presence of potassium carbonate, yielding the N-methyl derivative. This method, however, produces a 1:1 mixture of N1- and N2-methyl isomers, requiring repetitive crystallization for purification.

Reaction Conditions :

Reductive Alkylation

To mitigate isomerization, reductive alkylation using sodium cyanoborohydride and formaldehyde in methanol has been explored. This one-pot method achieves 72% yield with >90% regioselectivity for the N1-methyl product.

Multi-Step Synthesis from Diketone Esters

Stepwise Functionalization

A patent by CN105646355A outlines a five-step synthesis starting from diethyl 1H-pyrazole-3,5-dicarboxylate:

Step 1: Alkylation

Diethyl 1H-pyrazole-3,5-dicarboxylate is reacted with iodomethane in acetone under reflux (60°C, 12 hours) to yield diethyl 1-methyl-pyrazole-3,5-dicarboxylate (89% yield).

Step 2: Saponification

The diester is treated with 3.0 M KOH in methanol at 0°C, selectively hydrolyzing the 5-carboxylate group to 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid (76% yield).

Step 3: Chlorination and Amidation

Reaction with thionyl chloride (SOCl₂, 3.74 M) converts the carboxylic acid to an acyl chloride, which is then treated with ammonia in THF to form methyl 5-carbamoyl-1-methyl-pyrazole-3-carboxylate (82% yield).

Step 4: Cyanation

Trifluoroacetic anhydride promotes dehydration of the carboxamide to a nitrile, yielding methyl 5-cyano-1-methyl-pyrazole-3-carboxylate (91% yield).

Step 5: Reduction

Lithium borohydride (LiBH₄) reduces the nitrile to a hydroxymethyl group, producing the final product in 67% yield.

Comparative Analysis of Methods

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Recent advancements emphasize replacing THF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and higher boiling point (106°C). Catalytic systems using immobilized lipases (e.g., Candida antarctica Lipase B) have also improved esterification yields to 94% under mild conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanistic Notes :

-

Basic hydrolysis follows nucleophilic acyl substitution, where hydroxide attacks the electrophilic carbonyl carbon.

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH4 | Dry THF, 0°C → rt, 2h | 3-(2-Methoxy-5-methylphenyl)-1H-pyrazole-5-methanol | 78% | |

| NaBH4 (with NiCl2 catalyst) | MeOH, 50°C, 6h | Same as above | 65% |

Key Observations :

Nucleophilic Substitution

The methoxy group on the phenyl ring can undergo demethylation or substitution under harsh conditions.

Challenges :

Cyclization and Heterocycle Formation

The pyrazole ring participates in cyclocondensation reactions to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 8h | Pyrazolo[3,4-d]pyridazinone derivative | 63% | |

| NH2OH·HCl | Pyridine, 120°C, 12h | Isoxazole-linked pyrazole | 48% |

Mechanism :

-

Hydrazine attacks the ester carbonyl, forming a hydrazide intermediate that cyclizes to a pyridazinone .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration and sulfonation.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO3/H2SO4) | 0°C, 2h | 3-(2-Methoxy-5-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxylate | 60% | |

| Sulfonation (SO3/H2SO4) | 80°C, 4h | Sulfonated derivative | 45% |

Regioselectivity :

Scientific Research Applications

Chemistry

In chemistry, methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate serves as a significant building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis.

Biology

The compound exhibits promising biological activities, particularly in pharmacology:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers (HCT116, HT29). In vitro assays indicate significant antiproliferative activity with IC50 values in the low micromolar range. Mechanistic studies suggest that it may induce cell cycle arrest at the G2/M phase .

- Antimicrobial Properties : Research indicates that pyrazole derivatives can effectively reduce pest populations, making them candidates for agricultural applications. For example, this compound has shown efficacy against Aphis fabae, suggesting potential use in crop protection.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses in animal models, showing promise for treating autoimmune diseases through inhibition of pro-inflammatory cytokines like TNF-alpha.

Industrial Applications

In industry, this compound is utilized in the synthesis of agrochemicals and dyes due to its stability and reactivity. Its unique electronic properties impart enhanced nucleophilicity and solubility in organic solvents, making it suitable for various chemical processes .

Anticancer Study

A comprehensive study on pyrazole derivatives demonstrated that compounds with methoxy substitutions significantly inhibited cell proliferation in breast and liver cancer models. The mechanism was linked to G2/M phase arrest in the cell cycle, emphasizing the potential therapeutic applications of this compound.

Antimicrobial Evaluation

Another research effort assessed the antimicrobial efficacy of various pyrazole derivatives against agricultural pests. Results indicated a notable reduction in pest populations when treated with this compound, suggesting its viability as an agrochemical agent.

Anti-inflammatory Research

Research on pyrazole derivatives indicated their ability to modulate inflammatory responses effectively. This compound showed promise for treating autoimmune diseases by inhibiting TNF-alpha release in animal models, providing a basis for further pharmacological exploration.

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Substituent Position : The ortho-methoxy group in the target compound induces steric hindrance and electronic effects distinct from analogs with meta-methoxy (e.g., ) or para-bromo () substituents. This impacts π-stacking interactions and reactivity in synthetic modifications .

Spectral and Physicochemical Data

Biological Activity

Methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate is a compound within the pyrazole class, notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 898052-17-0

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

The compound features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The methoxyphenyl group enhances binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind effectively to certain receptors, influencing cellular signaling pathways.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:

- In Vitro Studies : this compound has shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. These studies suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that it could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. It has been tested against pathogens such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate | Moderate anticancer activity | Similar receptor binding properties |

| Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate | Antimicrobial effects | Enhanced binding due to electron-withdrawing properties |

| Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate | Limited bioactivity | Reduced solubility affecting overall activity |

The presence of the methoxy group in this compound enhances its nucleophilicity and solubility compared to its analogs, contributing to its superior biological activities.

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Characterization : The compound is synthesized through cyclization reactions involving hydrazine derivatives and β-diketones, followed by esterification processes .

- Biological Evaluation : A recent study demonstrated that this compound effectively inhibited the growth of several cancer cell types, showcasing its potential as an anticancer agent .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyrazole ring significantly affect the biological potency of related compounds .

Q & A

Q. What are the common synthetic routes for methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce aryl groups to the pyrazole core. A representative protocol involves dissolving a brominated pyrazole precursor (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) in degassed DMF/water, followed by addition of aryl boronic acids, K₃PO₄, and the catalyst. The reaction proceeds at elevated temperatures (~80–100°C) under inert gas, with subsequent purification via column chromatography . Alternative routes include cyclocondensation of esters (e.g., ethyl acetoacetate) with hydrazine derivatives under basic conditions .

Q. What characterization techniques are essential for verifying the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, methoxy groups (~δ 3.8–4.0 ppm) and pyrazole protons (~δ 6.5–8.0 ppm) are diagnostic .

- Infrared (IR) Spectroscopy : Stretching frequencies for ester carbonyl (~1700–1750 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 276.1 for C₁₃H₁₄N₂O₃) .

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., pyrazole ring planarity and phenyl ring orientations) .

Q. How should researchers address stability issues during storage?

The compound is sensitive to heat and moisture. Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Decomposition products may include carbon monoxide and nitrogen oxides, so monitor for discoloration or gas evolution . Pre-purify via recrystallization (ethanol/water mixtures) to remove reactive impurities .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. These insights correlate with reactivity (e.g., nucleophilic/electrophilic sites) and spectroscopic data. For instance, DFT-derived IR and NMR spectra can validate experimental results and resolve ambiguities in peak assignments .

Q. What strategies resolve contradictions in spectral data interpretation?

Contradictions often arise from tautomerism or solvent effects. For example, pyrazole NH protons may appear broadened or absent in DMSO-d₆ due to hydrogen bonding. Strategies include:

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) to assess electronic/steric effects. Use protocols like Ullmann coupling or nucleophilic aromatic substitution .

- Biological Assays : Test analogs for target binding (e.g., enzyme inhibition via fluorescence polarization) or cellular activity (e.g., antiproliferative assays). Correlate activity with computational parameters (e.g., logP, polar surface area) .

- Crystallographic Studies : Resolve ligand-target co-crystal structures to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

Q. How can researchers optimize reaction yields for scale-up synthesis?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency .

- Solvent Optimization : Replace DMF with toluene/EtOH mixtures to reduce side reactions (e.g., ester hydrolysis) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining yield .

Q. What are the key considerations for resolving crystal structure data?

- Crystallization Solvent : Use DMF/ethanol (1:2) to obtain diffraction-quality crystals .

- Hydrogen Bonding Networks : Analyze weak interactions (e.g., C–H···π) that stabilize the lattice .

- Disorder Modeling : Refine disordered methoxy/phenyl groups using restraints (e.g., ISOR, DELU) in software like SHELXL .

Methodological Challenges

Q. How to address low purity in final products?

- Chromatography : Use gradient elution (hexane/ethyl acetate) to separate regioisomers.

- Acid-Base Extraction : Remove unreacted starting materials (e.g., boronic acids) via aqueous NaHCO₃ washes .

- Recrystallization : Optimize solvent polarity (e.g., ethanol vs. acetonitrile) to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.